5-Pentyl-pyridine-2-carboxylic acid ethyl ester
CAS No.: 108734-05-0
Cat. No.: VC18671655
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108734-05-0 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | ethyl 5-pentylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C13H19NO2/c1-3-5-6-7-11-8-9-12(14-10-11)13(15)16-4-2/h8-10H,3-7H2,1-2H3 |
| Standard InChI Key | JBIAPGHGDHCEQQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=CN=C(C=C1)C(=O)OCC |
Introduction
Synthesis and Reaction Mechanisms
Esterification Methodology
The synthesis of 5-pentyl-pyridine-2-carboxylic acid ethyl ester follows classical esterification protocols. The reaction involves the condensation of 5-pentyl-pyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions . A key advancement in this process, as described in US2758999A, eliminates the need for post-reaction neutralization and solvent extraction. Instead, a pre-formed catalyst—a salt derived from pyridine carboxylic acid esters and sulfuric acid—enables direct distillation of the ester, improving yield (up to 85–97%) and reducing costs .
Reaction Steps:
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Catalyst Preparation: Refluxing nicotinic acid, butanol, and sulfuric acid forms a non-volatile salt catalyst.
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Esterification: Adding 5-pentyl-pyridine-2-carboxylic acid and ethanol to the catalyst mixture under reflux.
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Distillation: Excess alcohol is removed, followed by vacuum distillation of the ester .
Physicochemical Properties
Structural and Spectral Data
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Spectroscopic Data:
Thermodynamic and Solubility Properties
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LogP: Estimated at 3.2 (indicating high lipophilicity due to the pentyl chain).
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Solubility: Miscible in organic solvents (e.g., ethanol, ethyl ether); insoluble in water .
Applications in Research
Organic Synthesis
The compound serves as a precursor in cyclization reactions. For instance, microwave-assisted synthesis of 1,2,4-oxadiazoles from arylamidoximes and ethyl hexanoate highlights its utility in heterocyclic chemistry .
Comparative Analysis with Analogues
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